molecular formula C24H21N3O3 B14095239 4-[(2,4-dioxo-1H-quinazolin-3-yl)methyl]-N-[(4-methylphenyl)methyl]benzamide

4-[(2,4-dioxo-1H-quinazolin-3-yl)methyl]-N-[(4-methylphenyl)methyl]benzamide

Cat. No.: B14095239
M. Wt: 399.4 g/mol
InChI Key: CNZKQNWBAWOIGF-UHFFFAOYSA-N
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Description

4-[(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]-N-[(4-methylphenyl)methyl]benzamide is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]-N-[(4-methylphenyl)methyl]benzamide typically involves the condensation of an appropriate quinazolinone derivative with a benzamide derivative. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pressure conditions to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to minimize waste and maximize efficiency, often involving multiple steps of purification and quality control to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

4-[(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]-N-[(4-methylphenyl)methyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include various quinazolinone derivatives with different functional groups, which can have diverse biological activities and potential therapeutic applications .

Mechanism of Action

The mechanism of action of 4-[(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]-N-[(4-methylphenyl)methyl]benzamide involves its interaction with specific molecular targets and pathways in the body. The compound can bind to various receptors and enzymes, modulating their activity and leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinazolinone derivatives, such as:

Uniqueness

What sets 4-[(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]-N-[(4-methylphenyl)methyl]benzamide apart from other similar compounds is its unique combination of functional groups, which confer specific biological activities and potential therapeutic applications. The presence of both the quinazolinone and benzamide moieties allows for a wide range of chemical modifications and the exploration of diverse biological activities .

Properties

Molecular Formula

C24H21N3O3

Molecular Weight

399.4 g/mol

IUPAC Name

4-[(2,4-dioxo-1H-quinazolin-3-yl)methyl]-N-[(4-methylphenyl)methyl]benzamide

InChI

InChI=1S/C24H21N3O3/c1-16-6-8-17(9-7-16)14-25-22(28)19-12-10-18(11-13-19)15-27-23(29)20-4-2-3-5-21(20)26-24(27)30/h2-13H,14-15H2,1H3,(H,25,28)(H,26,30)

InChI Key

CNZKQNWBAWOIGF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)CN3C(=O)C4=CC=CC=C4NC3=O

Origin of Product

United States

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